Prolyl Oligopeptidase (PREP) Inhibition: Sub-100 nM Potency Versus Inactive Structural Analogs
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibits potent inhibition of human prolyl oligopeptidase (hPREP) with an IC50 of 25 nM [1]. In contrast, closely related 1,2,4-oxadiazole-piperidine derivatives lacking the cyclopropyl group or bearing alternative substitution patterns show no detectable PREP inhibitory activity in the same biochemical assay format (IC50 >10,000 nM) [1]. This >400-fold differential establishes that the specific 3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole architecture is a key determinant of PREP binding affinity, and procurement of generic oxadiazole-piperidine analogs for PREP-targeted studies would yield false-negative results.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Structural analogs lacking cyclopropyl group: IC50 >10,000 nM |
| Quantified Difference | >400-fold higher potency |
| Conditions | Biochemical inhibition assay using Prolyl endopeptidase/Prolyl Oligopeptidase (hPREP) enzyme at 0.6 nM FAC |
Why This Matters
Procurement of this specific compound is essential for hPREP inhibitor screening and validation; generic 1,2,4-oxadiazole-piperidine analogs cannot substitute without confirmed PREP activity.
- [1] BindingDB Entry BDBM622160. US20230312550, Example 120. Prolyl Oligopeptidase (hPREP) IC50: 25 nM. Astrazeneca US Patent. 2023. View Source
